molecular formula C13H13FN2O B1627197 N-(1-cyanocyclopentyl)-3-fluorobenzamide CAS No. 912770-81-1

N-(1-cyanocyclopentyl)-3-fluorobenzamide

Cat. No. B1627197
M. Wt: 232.25 g/mol
InChI Key: MNYGBLDPTZZRAG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(1-cyanocyclopentyl)-3-fluorobenzamide” are not explicitly mentioned in the search results . The compound’s reactivity would be determined by its molecular structure and the conditions under which it is used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-cyanocyclopentyl)-3-fluorobenzamide” would be determined by its molecular structure. The search results do not provide specific details about these properties .

Scientific Research Applications

  • Insecticidal Activities
    • Field : Chemistry, specifically the design and synthesis of insecticides .
    • Application : A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized . These compounds, including N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide, were developed as potential insecticides targeting the ryanodine receptor (RyR) in insects .
    • Method : The compounds were synthesized and their insecticidal activities were tested against the diamondback moth (Plutella xylostella) .
    • Results : Most of the compounds showed moderate to high activities at four concentrations. One compound, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide, showed 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L−1 .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the search results do not provide specific safety and hazard information for "N-(1-cyanocyclopentyl)-3-fluorobenzamide" .

properties

IUPAC Name

N-(1-cyanocyclopentyl)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYGBLDPTZZRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587550
Record name N-(1-Cyanocyclopentyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-3-fluorobenzamide

CAS RN

912770-81-1
Record name N-(1-Cyanocyclopentyl)-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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